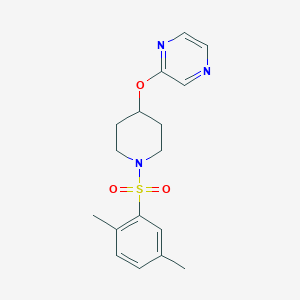

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-3-4-14(2)16(11-13)24(21,22)20-9-5-15(6-10-20)23-17-12-18-7-8-19-17/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXSUTKRLOQOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Introduction of the Sulfonyl Group: The 2,5-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment to the Pyrazine Ring: The final step involves the coupling of the piperidine derivative with a pyrazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds incorporating piperidine and pyrazine structures exhibit significant pharmacological activities. For example, studies have shown that derivatives of piperidine can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin production. These inhibitors are valuable in treating hyperpigmentation disorders .

Antimicrobial Activity

The sulfonamide group present in the compound has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Calcium Channel Modulation

Analogous compounds have been investigated for their role as calcium channel activators. For instance, a related compound was shown to enhance immune responses by acting as a co-adjuvant with approved adjuvants, indicating that similar mechanisms could be explored for 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine .

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of small molecules containing the piperidine fragment reported significant inhibition of tyrosinase activity by specific derivatives. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group enhanced inhibitory potency .

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| Compound A | 13.34 | Basic piperidine structure |

| Compound B | 17.76 | Sulfonamide modification |

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine ring significantly increased antibacterial activity .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis yields based on available evidence:

Key Structural and Functional Differences

Sulfonyl Group Variations: The target compound’s 2,5-dimethylphenyl sulfonyl group provides steric bulk and hydrophobicity compared to pyrazole-based analogs (e.g., 3-methyl-1H-pyrazol-4-yl in ). Methyl groups may enhance metabolic stability relative to methoxy substituents (e.g., 2,5-dimethoxyphenyl in ), which are more polar and prone to oxidative metabolism .

Core Structure Modifications: Piperidine-pyrazine hybrids (e.g., target compound and ) differ from piperazine-based analogs (e.g., ) in ring saturation and flexibility. Piperidine’s chair conformation may improve binding pocket compatibility in enzyme targets compared to piperazine’s planar structure .

Synthetic Accessibility :

- Compounds synthesized via GP1 (General Procedure 1, as in ) achieved moderate yields (60% for pyrazole derivatives), suggesting that sterically demanding substituents (e.g., 2,5-dimethylphenyl) may require optimized conditions for higher efficiency.

- The high yield (97.9%) of the carboxamide derivative in highlights the robustness of amide coupling compared to sulfonylation reactions.

Biological Activity

The compound 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine represents a significant area of interest within medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazine ring, a piperidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.

Antimicrobial Properties

Research has indicated that compounds similar to 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the sulfonyl and piperidinyl groups may enhance this activity .

Anticancer Activity

Studies have explored the anticancer potential of related compounds. For example, certain piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines such as HT-29 and TK-10. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes, inhibiting their function.

- Membrane Interaction : The chlorobenzyl component can affect cellular membranes, altering permeability and potentially leading to cell death.

- Calcium Channel Modulation : Some studies suggest that similar compounds can modulate calcium channels, influencing intracellular signaling pathways .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that compounds structurally related to 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine exhibited IC50 values between 10 and 20 µM against HT-29 cells. Flow cytometry analysis indicated that these compounds could induce early and late apoptosis in treated cells .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine | Pyrazine derivative | Antimicrobial | 32-64 (E. coli) |

| Piperidine Derivative A | Piperidine | Anticancer | 10 (HT-29) |

| Piperidine Derivative B | Piperidine | Antimicrobial | 16 (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.